molecular formula C17H17NO3 B3901959 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1-propanone oxime

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1-propanone oxime

Cat. No. B3901959
M. Wt: 283.32 g/mol
InChI Key: AALSXVYLEMDJDV-SDXDJHTJSA-N
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Description

“1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1-propanone oxime” is a chemical compound. It is also known by other names such as Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-, oxime . The molecular formula of this compound is C10H10O3 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with benzenesulfonyl chloride under dynamic pH control at 10 using aqueous Na2CO3 has been described . This reaction yielded 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, which was further substituted at N-position with various alkyl/aryl halides in N,N-dimethylformamide and catalytic amount of lithium hydride .


Molecular Structure Analysis

The molecular structure of the compound can be obtained from databases like the NIST Chemistry WebBook . The structure is also available as a 2D Mol file .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be found in databases like the NIST Chemistry WebBook and ChemicalBook . These include properties like molecular weight, density, melting point, boiling point, etc.

properties

IUPAC Name

(NZ)-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylpropylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c19-18-15(8-6-13-4-2-1-3-5-13)14-7-9-16-17(12-14)21-11-10-20-16/h1-5,7,9,12,19H,6,8,10-11H2/b18-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AALSXVYLEMDJDV-SDXDJHTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=NO)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)/C(=N\O)/CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1-propanone oxime
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1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1-propanone oxime
Reactant of Route 6
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